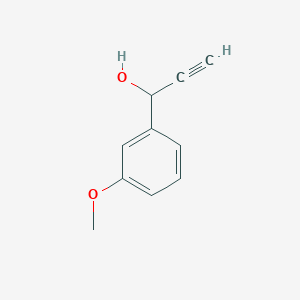

3-(3-Methoxyphenyl)prop-2-yn-1-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDGRPDGRFOQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27913-19-5 | |

| Record name | 3-(3-methoxyphenyl)prop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-Methoxyphenyl)-2-propyn-1-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD5SW5KTK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Transformations and Reactivity of 3 3 Methoxyphenyl Prop 2 Yn 1 Ol

Oxidation Reactions of the Alcohol Functionality

The primary alcohol group of 3-(3-methoxyphenyl)prop-2-yn-1-ol can be selectively oxidized to the corresponding aldehyde, 3-(3-methoxyphenyl)prop-2-ynal, while preserving the sensitive alkyne and methoxy (B1213986) functionalities. This transformation is crucial for elaborating the molecule into more complex structures. Various methods developed for the oxidation of propargylic alcohols are applicable here.

A key challenge in the oxidation of propargylic alcohols is avoiding over-oxidation or side reactions involving the triple bond. Modern synthetic methods offer high chemoselectivity under mild conditions. For instance, oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a co-oxidant like calcium hypochlorite (B82951) (Ca(OCl)₂) is highly effective for converting propargylic alcohols to their corresponding aldehydes and ketones in high yields. This method is notable for its efficiency with substrates bearing both electron-donating and electron-withdrawing groups. Another established reagent for this purpose is manganese dioxide (MnO₂), which has long been used for the selective oxidation of allylic and benzylic alcohols. psu.edu The use of chemical manganese dioxide, particularly with molecular sieves to adsorb water, provides a high-yielding and selective oxidation system. psu.edursc.org Furthermore, catalytic systems using iron(III) nitrate, TEMPO, and sodium chloride under aerobic conditions have been developed as a practical and environmentally friendly approach for this transformation. ntnu.no

Table 1: Selected Methods for the Oxidation of Propargylic Alcohols

| Oxidant System | Solvent | Conditions | Product Type | Reference |

| TEMPO / Ca(OCl)₂ | Dichloromethane | Room Temperature | Aldehyde/Ketone | mdpi.com |

| γ-MnO₂ / Molecular Sieves | Hexane | Reflux | Aldehyde/Ketone | psu.edursc.org |

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl / O₂ | Toluene | Room Temperature | Aldehyde/Ketone | ntnu.no |

Cyclization and Cycloisomerization Reactions

The dual functionality of an alkyne and an alcohol within the same molecule makes this compound a prime substrate for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating carbon-carbon triple bonds towards nucleophilic attack. In the case of propargylic alcohols, the intramolecular attack of the hydroxyl group onto the gold-activated alkyne is a powerful strategy for synthesizing furan (B31954) and dihydrofuran derivatives. This process, often referred to as hydroalkoxylation, typically follows a 5-endo-dig cyclization pathway.

While direct studies on this compound are not specified, the general mechanism involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. The pendant alcohol then acts as an internal nucleophile, attacking the alkyne to form a vinyl-gold intermediate, which upon protonolysis releases the catalyst and yields the cyclized product. Gold-catalyzed reactions of propargylic alcohols with various nucleophiles can lead to polysubstituted furans. mdpi.commdpi.comresearchgate.net For example, gold(III)-catalyzed reactions of propargylic alcohols with 1,3-dicarbonyl compounds proceed through a propargylic substitution followed by cycloisomerization to give furan products in high yields. mdpi.com This highlights the general reactivity pattern where the alcohol and alkyne moieties participate in gold-catalyzed transformations to form furan rings. mdpi.comresearchgate.net

The [2+2+2] cyclotrimerization of three alkyne units is a powerful atom-economical method for constructing highly substituted benzene (B151609) rings. When applied in an intramolecular fashion to a molecule containing three alkyne functionalities (a triyne), this reaction can generate complex polycyclic and helical aromatic systems.

Derivatives of this compound can be incorporated into larger molecular frameworks to serve as precursors for such cyclizations. Research has shown that rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are highly effective in catalyzing the intramolecular [2+2+2] cycloaddition of triynes. This strategy has been employed to synthesize fused tetrahydroisoquinoline cores and other complex helical structures. nih.gov For instance, a triyne system incorporating a structure similar to 3-arylprop-2-yn-1-ol can undergo efficient rhodium-catalyzed cyclization to form a new, centrally located aromatic ring, thereby creating a rigid, helically chiral molecule. nih.gov The reaction proceeds via the formation of a rhodacyclopentadiene intermediate, followed by insertion of the third alkyne and reductive elimination to yield the aromatic product.

Table 2: Example of Rhodium-Catalyzed Intramolecular [2+2+2] Cycloaddition

| Catalyst System | Substrate Type | Product Type | Reference |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | N-tethered 1,7,13-triynes | Fused Tetrahydroisoquinolines | nih.gov |

| [RhCl(CO)₂]₂ | Triynes with terminal Br | Fused Tetrahydroisoquinolines | nih.gov |

Nucleophilic Addition Reactions

The hydroxyl group of this compound can act as a nucleophile in oxa-Michael additions. This reaction involves the 1,4-conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound or other Michael acceptor. The reaction can be effectively catalyzed by nucleophilic phosphines, such as triphenylphosphine (B44618) (TPP) and its more electron-rich derivatives.

In this process, the phosphine (B1218219) catalyst first adds to the Michael acceptor to form a zwitterionic intermediate. This intermediate then acts as a base, deprotonating the alcohol to generate an alkoxide. The alkoxide is the active nucleophile that attacks another molecule of the Michael acceptor. Studies have shown that propargyl alcohol is a competent Michael donor in these reactions. The efficiency of the reaction is influenced by the nature of the phosphine catalyst, with more electron-rich phosphines like tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP) often showing higher activity.

Table 3: Phosphine-Catalyzed Oxa-Michael Addition of Propargyl Alcohol to Acrylonitrile

| Catalyst (1 mol%) | Conversion (24h) | Product | Reference |

| Triphenylphosphine (TPP) | 28% | 3-(prop-2-yn-1-yloxy)propanenitrile | |

| (4-Methoxyphenyl)diphenylphosphine (MMTPP) | 68% | 3-(prop-2-yn-1-yloxy)propanenitrile | |

| Tris(4-methoxyphenyl)phosphine (TMTPP) | 91% | 3-(prop-2-yn-1-yloxy)propanenitrile |

Note: Data is for the parent prop-2-yn-1-ol. The presence of the 3-methoxyphenyl (B12655295) group is expected to have minimal electronic impact on the nucleophilicity of the distant hydroxyl group.

Transition Metal-Catalyzed Functionalizations

The alkyne unit in this compound is a versatile handle for a wide range of transition metal-catalyzed functionalizations, enabling the construction of diverse and complex molecular architectures.

One of the key transformations is hydroarylation, which involves the addition of an aryl group and a hydrogen atom across the triple bond. rsc.org This can be achieved with various transition metal catalysts, including rhodium, palladium, and ruthenium. rsc.orgsemanticscholar.orgresearchgate.net For example, rhodium-catalyzed hydroarylation of propargylic alcohols with arylboronic acids can stereoselectively produce (E)-3-arylallylic alcohols. This reaction proceeds through the carborhodation of the alkyne followed by protodemetalation.

Palladium catalysts are also widely used for functionalizing alkynes. Palladium-catalyzed reductive Heck reactions can be used to synthesize arylalkenes from alkynes and aryl halides. rsc.org Furthermore, gold catalysis is prominent for activating propargylic alcohols toward various transformations. Besides the cycloisomerizations mentioned earlier, gold catalysts can facilitate reactions with a range of aryl nucleophiles, leading to products like triaryl-allenes or diaryl-indenes, depending on the reaction conditions and the substrate. ntnu.no These reactions showcase the tunability of gold catalysis, where factors like temperature and the choice of nucleophile can direct the reaction towards different complex products. ntnu.no

Formation of Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts from Prop-2-yn-1-ol Precursors

Propargylic alcohols are key precursors in the synthesis of ruthenium indenylidene complexes, which are active catalysts in olefin metathesis reactions. The transformation proceeds through an acid-catalyzed allenylidene-indenylidene rearrangement. google.com The electronic properties of the substituents on the aromatic ring of the propargyl alcohol precursor play a critical role in the efficiency of this rearrangement and the formation of the desired indenylidene complex.

Research has shown that prop-2-yn-1-ol molecules bearing an activated phenyl ring are suitable precursors for these catalysts. nih.gov Specifically, studies comparing various substituted 1-phenylprop-2-yn-1-ol derivatives found that precursors with electron-donating groups are effective. For instance, while 1-(3,5-dimethoxyphenyl)-1-phenyl-prop-2-yn-1-ol successfully forms active ruthenium indenylidene-ether complexes, simpler precursors like 1-(3,5-dimethoxyphenyl)-prop-2-yn-1-ol did not yield the desired indenylidene complex under similar conditions. researchgate.net This suggests that the substitution pattern, including the presence of groups like the methoxy group found in this compound, is crucial for promoting the necessary electronic rearrangements for catalyst formation. nih.govresearchgate.net The general synthesis involves reacting a ruthenium source, such as RuCl₂(PPh₃)₃, with the propargyl alcohol derivative. google.comresearchgate.net

Table 1: Efficacy of Propargyl Alcohol Precursors in Ruthenium Indenylidene Catalyst Synthesis

| Propargyl Alcohol Precursor | Ruthenium Source | Result | Reference |

| 1,1-Diphenyl-prop-2-yn-1-ol | RuCl₂(PPh₃)₃ | Successful formation of (PPh₃)₂Cl₂Ru(3-phenyl-indenylidene) | google.com |

| 1-(3,5-dimethoxyphenyl)-1-phenyl-prop-2-yn-1-ol | RuCl₂(PPh₃)₃ | Successful formation of active indenylidene-ether catalyst | nih.govresearchgate.net |

| 1-(3,5-dimethoxyphenyl)-prop-2-yn-1-ol | RuCl₂(PPh₃)₃ | Did not form an indenylidene complex | researchgate.net |

| 1-(3,5-dimethoxyphenyl)-1-methyl-prop-2-yn-1-ol | RuCl₂(PPh₃)₃ | Did not form an indenylidene complex | researchgate.net |

Palladium-Catalyzed Cross-Coupling in Indole (B1671886) Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds, and the terminal alkyne of this compound is well-suited for such transformations. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a primary example of this reactivity. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.org

In the context of indole synthesis, this methodology can be applied to construct the indole framework. For example, a 2-haloaniline can be coupled with this compound via a Sonogashira reaction, followed by an intramolecular cyclization (e.g., a Larock indole synthesis variant) to form the indole ring. Another advanced application is the palladium-catalyzed carbonylative cross-coupling of indolylborates with prop-2-ynyl carbonates, which proceeds through an allenyl indolyl ketone intermediate that subsequently cyclizes to yield cyclopenta[b]indoles. clockss.org These methods highlight how the alkyne functionality of propargylic alcohols can be leveraged to build complex heterocyclic structures. researchgate.net

Heterocyclic Compound Synthesis

Propargylic alcohols, including this compound, are versatile starting materials for synthesizing pyrazole (B372694) derivatives. chim.it Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. The most common synthetic route involves the cyclocondensation of a 1,3-dielectrophilic precursor with hydrazine (B178648) or its derivatives. mdpi.com

Several methods have been developed to convert propargylic alcohols into the required electrophilic species in situ. One efficient, one-pot approach involves an acid-catalyzed hydrazination/cyclization of the propargyl alcohol with p-tosyl hydrazide, using catalysts like Sc(OTf)₃, to directly afford pyrazoles in high yields. nih.gov Another strategy proceeds via an electrophile-intercepted Meyer-Schuster rearrangement. In this one-pot method, the propargylic alcohol reacts with an iodine source (like N-iodosuccinimide) to generate an α-iodo enone/enal intermediate, which then undergoes cyclocondensation with hydrazine hydrate (B1144303) to form the pyrazole ring. researchgate.net

Table 2: Selected Methods for Pyrazole Synthesis from Propargylic Alcohols

| Method | Key Reagents | Intermediate Type | Catalyst | Reference |

| Hydrazination/Cyclization | p-Tosyl hydrazide | Propargyl hydrazide | Sc(OTf)₃ or La(OTf)₃ | nih.gov |

| Meyer-Schuster/Cyclocondensation | Hydrazine hydrate, N-iodosuccinimide (NIS) | α-iodo enone/enal | Bi(OTf)₃ | researchgate.net |

| Condensation | Hydrazine monohydrochloride | Pyrazoline | None (thermal) | organic-chemistry.org |

| Dehydrogenative Coupling | Arylhydrazines | Not specified | Ru₃(CO)₁₂ / NHC-diphosphine ligand | organic-chemistry.org |

The synthesis of highly functionalized indole derivatives, such as those containing a 2-carbonitrile group, can be achieved using propargylic alcohols as key building blocks in cascade or multicomponent reactions. While direct synthesis of indole-2-carbonitriles from this compound is specific, general strategies for constructing substituted indoles can be adapted.

One powerful approach is the catalyst-controlled reaction of an indole with a propargylic alcohol. acs.org For instance, triflic acid catalyzes a 3-alkenylation of the indole, leading to a cascade process that constructs a 3,4-dihydrocyclopenta[b]indole (B11920708) skeleton. acs.org A different pathway involves a three-component reaction, such as the copper-catalyzed reaction between an indole, an aldehyde, and malononitrile (B47326) in water, which directly installs a dicyanomethyl group at the 3-position of the indole ring. rsc.org Although this provides a 3-substituted product, it demonstrates the feasibility of incorporating a nitrile source in a one-pot synthesis. To achieve a 2-carbonitrile, a strategy could involve the Sonogashira coupling of this compound with a 2-iodoaniline (B362364) derivative that already contains a precursor to the nitrile group, followed by cyclization.

Derivatization and Analog Development of 3 3 Methoxyphenyl Prop 2 Yn 1 Ol

Structural Modifications of the Aryl Moiety and Propargyl Chain

The exploration of structural analogs of 3-(3-methoxyphenyl)prop-2-yn-1-ol is a key area of research, aimed at creating libraries of compounds with tailored functionalities. Modifications can be systematically introduced to both the aromatic ring and the three-carbon propargyl chain.

The arylprop-2-yn-1-ol framework is readily accessible through the nucleophilic addition of metal acetylides to the corresponding aryl aldehydes. researchgate.net This accessibility allows for significant variation in the substitution pattern of the aryl moiety. Starting from different benzaldehyde (B42025) precursors, a multitude of analogs can be synthesized. For instance, the position and nature of the substituent on the phenyl ring can be altered. The methoxy (B1213986) group can be moved from the meta-position (C3) to the ortho- (C2) or para- (C4) positions, or it can be replaced entirely with other functional groups such as halogens (F, Cl, Br), alkyl groups, or nitro groups.

Furthermore, the propargyl chain itself can be modified. While the parent compound is a secondary propargyl alcohol, tertiary propargyl alcohols can be synthesized by using ketones instead of aldehydes as starting materials. nih.gov These structural changes influence the molecule's reactivity in subsequent transformations, such as rearrangements and cyclizations. researchgate.netwikipedia.orgacs.org

| Modification Site | Original Group (in this compound) | Example Modified Groups | Potential Impact |

| Aryl Ring | 3-Methoxy | 2-Methoxy, 4-Methoxy, 3,4-Dimethoxy, 4-Chloro, 4-Nitro | Alters electronic properties, steric hindrance, and potential for secondary interactions. |

| Propargyl Chain | Secondary Alcohol at C1 | Tertiary Alcohol at C1, Alkyl substitution at C1 | Influences reactivity in rearrangements (e.g., Meyer-Schuster vs. Rupe), changes steric bulk. |

Synthetic Utility as Key Building Blocks

The unique combination of functional groups in this compound makes it a valuable intermediate and key building block in the synthesis of more complex molecular architectures.

Propargyl alcohols, including analogs of this compound, are essential precursors in the synthesis of photochromic naphthopyrans. These compounds are of significant interest for applications in ophthalmic lenses and optical devices due to their ability to change color upon exposure to UV light. acs.org The synthesis typically involves an acid-catalyzed condensation reaction between the propargyl alcohol and a substituted naphthol derivative. In this reaction, the propargyl alcohol adds to the naphthol, followed by cyclization and dehydration to form the pyran ring fused to the naphthalene (B1677914) core. The substituents on the aryl ring of the propargyl alcohol become substituents on the resulting naphthopyran, allowing for fine-tuning of its photochromic properties, such as color, fade speed, and sensitivity. acs.orgsynarchive.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Aryl-substituted Propargyl Alcohol | Substituted 1-Naphthol or 2-Naphthol | Acid (e.g., p-Toluenesulfonic acid) | 3,3-Diaryl-3H-naphtho[2,1-b]pyran |

While chalcones (1,3-diaryl-2-propen-1-ones) are typically synthesized via the Claisen-Schmidt condensation, propargyl alcohols like this compound provide an alternative route through the Meyer-Schuster rearrangement. wikipedia.orgresearchgate.net This acid-catalyzed reaction converts internal propargyl alcohols into α,β-unsaturated ketones, which are structurally analogous to chalcones. synarchive.comrsc.org

The reaction proceeds through the protonation of the alcohol, followed by a 1,3-hydroxyl shift to form an allene (B1206475) intermediate. wikipedia.org Tautomerization of this intermediate yields the final α,β-unsaturated carbonyl compound. nih.govwikipedia.org This method is a powerful tool for creating chalcone-like structures that may be difficult to access through traditional condensation methods. The substitution on the aryl ring of the propargyl alcohol is directly incorporated into the final enone product.

The derivatization of quinone structures can be achieved using propargyl alcohols, not through direct addition to the quinone ring, but by using them to generate highly reactive intermediates. Specifically, 1-(o-hydroxyphenyl)propargylic alcohols can undergo a Brønsted acid-catalyzed reaction to form o-quinone methide (o-QM) intermediates. acs.orgacs.org These transient species are potent electrophiles that readily react with various nucleophiles. This strategy allows the propargyl group to be incorporated into complex heterocyclic systems built upon a quinone-like scaffold. This approach has been used to synthesize highly functionalized benzoxanthenes and related structures in a stereoselective manner. acs.orgacs.org The reaction demonstrates the utility of propargyl alcohols as bifunctional reagents capable of initiating complex cascade reactions. nih.gov

Conjugation Chemistry and Click Chemistry Applications

The alkyne functionality in this compound is a prime handle for conjugation chemistry. However, because it is an internal alkyne , its reactivity differs significantly from the terminal alkynes typically used in the most common form of "click chemistry."

The well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard of click chemistry but requires a terminal alkyne to proceed efficiently. nd.edu Therefore, this compound is not a suitable substrate for standard CuAAC reactions.

However, this limitation is overcome by using alternative catalytic systems. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is highly effective for the reaction of azides with internal alkynes. researchgate.netnih.govorganic-chemistry.org This reaction provides exclusive access to fully substituted 1,4,5-trisubstituted-1,2,3-triazoles, which are inaccessible via the CuAAC method. researchgate.netacs.org Studies have shown that propargyl alcohols react with azides in the presence of a ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, to afford the corresponding triazole products with high regioselectivity. acs.org This opens the door to using this compound and its analogs in materials science and bioconjugation where complex, stable linkages are required. nih.gov

An alternative strategy involves modifying the alcohol functionality of the molecule. The primary alcohol can be converted into an azide (B81097) group. This new derivative, now containing an azide, can readily participate in the standard CuAAC "click" reaction with a wide variety of terminal alkynes, showcasing the molecule's versatility as a modifiable scaffold. nd.edunih.gov

| Reaction Type | Alkyne Requirement | Suitability of Parent Compound | Catalyst | Product |

| CuAAC | Terminal Alkyne | No | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole |

| RuAAC | Internal or Terminal Alkyne | Yes | Ruthenium(II) (e.g., Cp*RuCl) | 1,5-Disubstituted or 1,4,5-Trisubstituted 1,2,3-Triazole |

Spectroscopic Characterization Techniques in Research on 3 3 Methoxyphenyl Prop 2 Yn 1 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the connectivity of atoms within the molecule.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and coupling constants (J) indicate the interactions between neighboring protons. rsc.org

In the study of derivatives such as chalcones, specific proton signals are key identifiers. For instance, in the ¹H NMR spectrum of (E)-3-(3-methoxyphenyl)-1-phenyl prop-2-en-1-one, a derivative, characteristic signals include a doublet for the vinylic proton at δ 7.77 ppm with a coupling constant of 15.71 Hz, and a singlet for the methoxy (B1213986) group protons at δ 3.86 ppm. rsc.org The aromatic protons appear as a series of multiplets in the range of δ 6.97-8.03 ppm. rsc.org

¹H NMR Data for Selected Derivatives

| Compound Name | Key ¹H NMR Signals (CDCl₃, δ in ppm) |

|---|---|

| (E)-3-(3-methoxyphenyl)-1-phenyl prop-2-en-1-one | 8.00-8.03 (m, 2H), 7.77 (d, J = 15.71 Hz, 1H), 7.57-7.61 (m, 1H), 7.50 (t, J = 7.78 Hz, 3H), 7.33 (t, J = 7.78 Hz, 1H), 7.25 (d, J = 7.62 Hz, 1H), 7.15-7.17 (m, 1H), 6.97 (dd, J = 2.44, 8.69 Hz, 1H), 3.86 (s, 3H) rsc.org |

| N-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)trifluoromethanesulfonamide | 7.29-7.41 (m, 7H), 6.91-6.94 (m, 2H), 4.70 (s, 2H), 3.78 (s, 3H) amazonaws.com |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

For the derivative (E)-3-(3-methoxyphenyl)-1-phenyl prop-2-en-1-one, the ¹³C NMR spectrum shows a signal for the carbonyl carbon at δ 190.52 ppm and the methoxy carbon at δ 55.31 ppm. rsc.org The carbons of the phenyl and methoxyphenyl rings appear in the aromatic region (δ 113.39-159.91 ppm). rsc.org The two olefinic carbons are observed at δ 121.05 and 144.72 ppm. rsc.org

¹³C NMR Data for Selected Derivatives

| Compound Name | Key ¹³C NMR Signals (CDCl₃, δ in ppm) |

|---|---|

| (E)-3-(3-methoxyphenyl)-1-phenyl prop-2-en-1-one | 190.52, 159.91, 144.72, 138.13, 136.22, 132.75, 129.91, 122.37, 121.05, 116.26, 113.39, 55.31 rsc.org |

| N-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)trifluoromethanesulfonamide | 160.65, 131.95, 130.96, 129.63, 129.20, 128.68, 122.18, 114.98, 86.90, 82.35, 55.72, 44.76 amazonaws.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This is crucial for distinguishing between compounds with the same nominal mass.

Research on a derivative, N-(4-Methoxyphenyl)-N-[3-(4-methoxyphenyl)prop-2-yn-1-yl)trifluoromethanesulfonamide, reported a calculated m/z of 399.0752 for C₁₈H₁₆F₃NO₄S, with the found value being 399.0758, confirming the elemental composition. amazonaws.com Similarly, for N-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)acetamide, the calculated m/z for C₁₈H₁₇NO₂ was 279.1259, and the found value was 279.1263. amazonaws.com

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

Studies on related structures, such as ethyl 3-phenylpropenoates, have shown that the fragmentation mechanism often involves the formation of a benzopyrylium intermediate. metabolomics.se For instance, the analysis of ethyl 3-(2-chlorophenyl)propenoate showed a characteristic loss of the ortho-substituted chlorine atom, which supports this proposed fragmentation pathway. metabolomics.se This type of analysis helps in understanding the stability of different parts of the molecule and predicting the fragmentation of new derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at specific frequencies, resulting in a unique spectrum of absorption bands.

In the characterization of derivatives, the IR spectrum provides key information. For example, the IR spectrum of N-(4-Methoxyphenyl)-N-[3-(4-methoxyphenyl)prop-2-yn-1-yl)trifluoromethanesulfonamide shows characteristic absorption bands at 2220 cm⁻¹ for the C≡C triple bond, and at 1606 and 1508 cm⁻¹ for the aromatic C=C bonds. amazonaws.com The presence of the methoxy group is also confirmed by C-O stretching vibrations.

IR Data for a Selected Derivative

| Compound Name | Key IR Bands (cm⁻¹) |

|---|

Biological and Medicinal Chemistry Research Applications Derived from 3 3 Methoxyphenyl Prop 2 Yn 1 Ol Scaffolds

Role as Synthetic Intermediates for Bioactive Molecules

The propargyl alcohol moiety of 3-(3-methoxyphenyl)prop-2-yn-1-ol is a versatile functional group that can be readily transformed into other key chemical entities, making it a valuable precursor for more complex molecules with therapeutic potential.

Precursors for Anti-inflammatory Agents

The this compound scaffold has been utilized in the synthesis of compounds with anti-inflammatory properties. A notable example is the creation of propenone derivatives. Propenones, also known as chalcones, are a class of compounds that have demonstrated a wide range of biological activities, including anti-inflammatory effects.

One such derivative, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), is an aldol (B89426) condensation product that has been investigated for its anti-inflammatory capacity. nih.gov Research has shown that MPP can suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage-like RAW264.7 cells. nih.gov Specifically, MPP was found to reduce the production of nitric oxide (NO), a key inflammatory mediator, without causing cytotoxicity. nih.gov The anti-inflammatory effect of MPP is attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process, by targeting upstream signaling molecules like Src and Syk. nih.gov

Furthermore, broader studies on methoxyphenyl-based chalcone (B49325) derivatives have reinforced the potential of this structural motif in developing anti-inflammatory agents. These studies have highlighted the importance of the methoxy-substituted phenyl ring in the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory signaling pathways. nih.gov The synthesis of various 3-substituted-indolin-2-one derivatives has also revealed compounds with significant anti-inflammatory activity, further underscoring the utility of related phenyl-substituted scaffolds in this therapeutic area. mdpi.com

Building Blocks for Microtubule-Stabilizing Agents (via Prop-2-en-1-one Derivatives)

The prop-2-en-1-one (chalcone) framework, accessible from this compound, is a key feature in the design of certain anticancer agents. While not directly stabilizing microtubules, derivatives of this scaffold have been shown to act as microtubule-destabilizing agents, which is a clinically validated anticancer strategy.

For instance, a novel synthesized compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), which shares the core propenone structure, has demonstrated significant anti-cancer effects in colorectal cancer models. oncotarget.com MMPP was found to induce apoptotic cell death and inhibit tumor growth both in vitro and in vivo. oncotarget.com Its mechanism of action involves the direct inhibition of IkappaB kinase β (IKKβ), a protein that plays a role in cell survival pathways. oncotarget.com This inhibition leads to the enhanced expression of death receptors on cancer cells, making them more susceptible to apoptosis. oncotarget.com

The general principle involves the synthesis of chalcone-like structures that can interact with tubulin, the protein subunit of microtubules. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Components in Multitarget-Directed Ligand (MTDL) Design for Neuroprotective Agents

The concept of multitarget-directed ligands (MTDLs) has gained significant traction in the development of therapeutics for complex multifactorial diseases like Alzheimer's disease. nih.govnih.gov The this compound scaffold is a promising component in the design of such MTDLs, particularly due to the presence of the propargyl group.

The propargylamine (B41283) moiety, which can be derived from the propargyl alcohol of the parent compound, is a key pharmacophore in several monoamine oxidase (MAO) inhibitors with demonstrated neuroprotective properties. researchgate.net MAO enzymes are involved in the metabolism of neurotransmitters and also contribute to oxidative stress in the brain, a key pathological feature of neurodegenerative diseases. researchgate.net Therefore, incorporating a propargylamine-containing fragment derived from this compound into a larger molecule can confer MAO inhibitory activity.

The MTDL strategy aims to combine different pharmacophores into a single molecule that can act on multiple biological targets simultaneously. nih.gov For Alzheimer's disease, this could involve combining a MAO inhibitor with a cholinesterase inhibitor or an amyloid-β aggregation inhibitor. nih.gov The this compound scaffold provides a versatile platform for the attachment of other pharmacophoric elements to create novel MTDLs with the potential for enhanced efficacy in treating neurodegenerative conditions. For example, a patent for neuroprotective agents describes compounds with structural similarities, highlighting the interest in this type of scaffold for treating neurodegenerative diseases. google.com The development of aminopropyl carbazoles with neuroprotective properties, such as the P7C3 series of compounds, further illustrates the potential of related structures in this field. nih.gov

Exploration in Drug Discovery and Development Initiatives

While there are no publicly disclosed large-scale drug discovery programs centered solely on this compound, the broader class of compounds containing the methoxyphenyl-pyrazole and related heterocyclic systems is an active area of research and development.

For example, a medicinal chemistry program focused on the discovery of a potent and selective Janus kinase 1 (JAK1) inhibitor identified a compound featuring a 3-methoxyphenylamino-pyrazole carboxamide core. nih.gov This highlights the utility of the methoxyphenyl motif in scaffolds designed to interact with specific protein kinase targets, which are crucial in many diseases, including inflammatory conditions and cancer.

Similarly, the synthesis and evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives as anti-inflammatory agents demonstrate ongoing efforts to explore the therapeutic potential of this chemical space. researchgate.net These initiatives, while not directly utilizing this compound as the starting material, underscore the value of the methoxyphenyl group in the design of bioactive molecules and suggest that derivatives of the title compound could be of interest in similar discovery campaigns. The synthesis of hybrid molecules, such as those combining ibuprofen (B1674241) with natural products, also points to the innovative strategies being employed to create new anti-inflammatory agents with improved properties. scielo.br

The following table provides a summary of representative compounds derived from or related to the this compound scaffold and their reported biological activities.

| Compound Name | Structure | Biological Activity | Reference |

| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) | Anti-inflammatory | nih.gov | |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Anticancer (colorectal) | oncotarget.com | |

| 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide | JAK1 Inhibitor | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methoxyphenyl)prop-2-yn-1-ol in laboratory settings?

A common approach involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) between 3-methoxyiodobenzene and propargyl alcohol derivatives. Optimization of reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) is critical to achieving high yields. Post-synthesis purification via column chromatography or recrystallization ensures purity. Structural validation through NMR and X-ray crystallography (using software like SHELX for refinement) is essential .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR Spectroscopy : H and C NMR resolve the alkyne proton ( ~2.5 ppm) and methoxy group ( ~3.8 ppm).

- IR Spectroscopy : The alkyne C≡C stretch (~2100 cm) and hydroxyl O-H stretch (~3300 cm) are diagnostic.

- Mass Spectrometry : High-resolution MS confirms molecular weight (CHO, exact mass 162.0681).

- X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths and angles .

Q. What safety protocols should be followed when handling this compound?

While specific hazard data for this compound is limited, propargyl alcohols generally require precautions:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.

- Store in inert atmospheres to prevent oxidation.

- Refer to analogous safety data sheets (e.g., prop-2-yn-1-ol) for emergency measures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the propargyl alcohol moiety?

Density Functional Theory (DFT) calculations assess electronic effects (e.g., alkyne electrophilicity) and regioselectivity in reactions. Molecular dynamics simulations model solvent interactions, while QSAR studies correlate structural features with biological activity. Tools like RDKit or JChem predict logD values (~3.0 at pH 5.5) to guide solubility optimization .

Q. What experimental strategies resolve contradictions in hydrogenation outcomes for similar acetylenic alcohols?

Conflicting hydrogenation results (e.g., over-reduction vs. partial saturation) arise from catalyst selectivity. Comparative studies using Lindlar catalyst (for cis-alkenes) vs. ligand-modified Pd nanoparticles (for controlled hydrogenation) can clarify mechanisms. In-situ monitoring via FT-IR or GC-MS tracks intermediate formation .

Q. How do hydrogen-bonding networks influence crystallization of this compound?

Graph set analysis (Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., O-H···O or C-H···π interactions). Single-crystal X-ray diffraction reveals packing patterns, while thermal analysis (DSC/TGA) evaluates stability. Solvent screening (polar vs. non-polar) optimizes crystal growth .

Q. What methodologies validate stereochemical outcomes in derivatization reactions?

Chiral HPLC or capillary electrophoresis separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. For diastereomers, NOESY NMR correlates spatial proximity of substituents. Crystallographic data provides definitive proof of stereochemistry .

Q. How can kinetic studies improve yield in multi-step syntheses involving this compound?

Rate-determining step identification via stopped-flow UV-Vis or F NMR (if fluorine-containing intermediates are used). Arrhenius plots quantify activation energies. Microfluidic reactors enhance heat/mass transfer for exothermic steps (e.g., alkyne deprotonation) .

Methodological Notes

- Data Contradiction Analysis : Conflicting spectral data (e.g., unexpected H NMR shifts) may arise from tautomerism or impurities. Cross-validate with alternative techniques (e.g., HSQC for carbon-proton correlation) or computational NMR prediction tools.

- Crystallization Challenges : Twinned crystals or low-resolution data require SHELXL refinement with restraints on bond distances and anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.